[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid benzyl ester
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Overview
Description
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid benzyl ester: is a complex organic compound that features a piperidine ring, an amino acid derivative, and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via reductive amination or other suitable methods.
Formation of the Carbamic Acid Ester: This step involves the reaction of the amino group with a carbamoyl chloride derivative.
Benzyl Ester Formation: The final step involves esterification with benzyl alcohol under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzyl ester group.
Reduction: Reduction reactions can target the carbamic acid ester or the piperidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various chemical reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Modification: It can be used to modify proteins through covalent attachment.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Therapeutic Agents: It may have therapeutic potential in treating certain diseases or conditions.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It may serve as a precursor or intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent attachment, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid methyl ester
- [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid ethyl ester
- [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid phenyl ester
Comparison:
- Structural Differences: The primary difference lies in the ester group attached to the carbamic acid. The benzyl ester group in the target compound provides unique steric and electronic properties compared to methyl, ethyl, or phenyl esters.
- Reactivity: The benzyl ester group may exhibit different reactivity patterns in chemical reactions compared to other ester groups.
- Applications: The unique properties of the benzyl ester group may make the target compound more suitable for specific applications, such as drug development or material science.
Properties
IUPAC Name |
benzyl N-[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-12(17)15(20)19-9-5-8-14(10-19)18-16(21)22-11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11,17H2,1H3,(H,18,21)/t12-,14?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDWAKAMFAYIKM-NBFOIZRFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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